molecular formula C25H32N2O5 B2928654 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide CAS No. 921843-37-0

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide

Cat. No. B2928654
CAS RN: 921843-37-0
M. Wt: 440.54
InChI Key: JIYLJPBMHRRHRP-UHFFFAOYSA-N
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C25H32N2O5 and its molecular weight is 440.54. The purity is usually 95%.
BenchChem offers high-quality N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Compounds with complex heterocyclic structures similar to the mentioned compound have been synthesized and characterized for their structural properties. For example, synthesis techniques involving condensation reactions and fractional crystallization have been utilized to prepare and isolate pure isomers of related compounds, highlighting the importance of precise synthetic strategies in obtaining compounds with desired properties (Corrie & Craik, 1994).

Potential Biological Activities

  • Novel heterocyclic compounds derived from similar scaffolds have been investigated for their biological activities. Specifically, compounds have been designed and synthesized with potential anti-inflammatory and analgesic properties, demonstrating the therapeutic potential of such molecules in medicine (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Enzyme Inhibition

  • The investigation of compounds for their inhibitory effects on enzymes, such as cytochrome P450 isoforms, provides insights into their potential therapeutic applications. For instance, studies on the metabolism of related compounds by human liver microsomes and specific cytochrome P450 isoforms can inform drug development and toxicity studies (Coleman et al., 1999).

Photodynamic Therapy

  • Research on structurally complex compounds has also explored their application in photodynamic therapy (PDT) for cancer treatment. Compounds exhibiting high singlet oxygen quantum yields and fluorescence properties are particularly valuable as photosensitizers in PDT, offering a non-invasive treatment option for various cancers (Pişkin, Canpolat, & Öztürk, 2020).

Anticholinesterase Activity

  • The synthesis and evaluation of novel carbamates based on specific molecular skeletons have shown significant anticholinesterase action, suggesting potential applications in the treatment of diseases related to cholinergic dysfunction, such as Alzheimer's disease (Luo et al., 2005).

properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-(3-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O5/c1-17(2)11-12-27-21-13-18(9-10-22(21)32-16-25(3,4)24(27)29)26-23(28)15-31-20-8-6-7-19(14-20)30-5/h6-10,13-14,17H,11-12,15-16H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYLJPBMHRRHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NC(=O)COC3=CC=CC(=C3)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide

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